molecular formula C4H6Cl3NSi B087159 3-Cyanopropyltrichlorosilane CAS No. 1071-27-8

3-Cyanopropyltrichlorosilane

Cat. No. B087159
CAS RN: 1071-27-8
M. Wt: 202.54 g/mol
InChI Key: HMFFOEBLYHLRQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Cyanopropyltrichlorosilane involves complex chemical reactions. For instance, the synthesis of stable, crystalline cyanoiodolane, a related compound, was achieved through sequential reactions of specific benzoiodoxole with trimethylsilyltriflate and cyanotrimethylsilane (Zhdankin et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds to 3-Cyanopropyltrichlorosilane reveals interesting features. For instance, in the case of cyanoiodolane, X-ray structure analysis shows a distorted T-shaped structure for iodine with a unique I-O bond distance, which is shorter than usual in C-substituted benzoiodoxole derivatives (Zhdankin et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Cyanopropyltrichlorosilane and related compounds are diverse. For instance, the gas-phase reaction of a related aminosilane with silica surfaces indicates that aminosilane adsorbs via hydrogen bonding, with an increase in Si-O-Si linkage as the reaction proceeds (White & Tripp, 2000). Another example involves the reaction of trisodium phosphide with chlorosilanes, allowing for derivatization into silyl- and cyano-substituted phosphanide species (Le Corre & Grützmacher, 2022).

Physical Properties Analysis

The physical properties of 3-Cyanopropyltrichlorosilane and similar compounds show significant variations depending on their specific structure and modifications. For instance, the surface modification of nanoparticles with organosilanes like aminopropyltrimethoxysilane (APS) changes their adsorption properties and orientation of molecules on the particle surface (Chen & Yakovlev, 2010).

Scientific Research Applications

  • Adhesion Promotion in Organic Coatings : Organosilane compounds, including 3-Cyanopropyltrichlorosilane, are used to enhance adhesion of organic coatings on inorganic substrates. They form a "bridging effect" at the interfacial region, affecting coating performance through molecular orientation and chemical states (Harun, Lyon, & Marsh, 2003).

  • Preparation of Alkoxy-Substituted Silanes : 3-Cyanopropyltrichlorosilane is a reactant in the preparation of alkoxy-substituted silanes. These compounds are generated by reacting 3-Cyanopropyltrichlorosilane with trialkyl orthoformates, which are useful for producing silicon alkoxides from chlorosilanes (Herzog, Schulze, Trommer, & Roewer, 1997).

  • Modification of Layered Silicates : 3-Cyanopropyltrichlorosilane is used to graft silylating agents in the interlayer space of layered silicates. This process is significant for creating chemically modified layered materials with applications in cation removal from aqueous solutions (Macedo & Airoldi, 2009).

  • Protein Adsorption on Surfaces : This compound is part of a group of silanes used to coat surfaces for studying protein adsorption. It helps in understanding the interactions of proteins with solid-liquid interfaces, which is crucial for designing protein-resistant surfaces (Sapsford & Ligler, 2004).

  • Enhancement of Epoxy Coatings : Used as an additive in epoxy coatings, it plays a role in reducing water absorption, thereby improving the durability and performance of these coatings (Ji, Hu, Zhang, & Cao, 2006).

  • Surface Modification of Polymers : In the context of polymers, it is utilized for surface modification to control wettability. This application is significant in various industries where surface properties of polymers are critical (Howarter & Youngblood, 2007).

  • Preparation of Polypropylene/Clay Nanocomposites : It's used in the preparation of polypropylene/clay nanocomposites. This enhances the mechanical and physico-chemical properties of the nanocomposites, which have potential applications in the automotive and construction industries (Raji et al., 2018).

Safety And Hazards

3-Cyanopropyltrichlorosilane is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

4-trichlorosilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NSi/c5-9(6,7)4-2-1-3-8/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFOEBLYHLRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061455
Record name Butanenitrile, 4-(trichlorosilyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopropyltrichlorosilane

CAS RN

1071-27-8
Record name 3-Cyanopropyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Cyanopropyltrichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(trichlorosilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-(trichlorosilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trichlorosilyl)butyronitrile
Source European Chemicals Agency (ECHA)
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Record name 3-CYANOPROPYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
K Okusa, H Tanaka, M Ohira - Journal of Chromatography A, 2000 - Elsevier
… 3-Cyanopropyldimethylchlorosilane, 3-cyanopropyltrichlorosilane and trimethylchlorosilane were purchased from Tisso (Tokyo, Japan). Acetonitrile, methanol, ethanol and hexane …
Number of citations: 25 www.sciencedirect.com
M Okamoto, H Kakamu, T Omori - Chromatographia, 1987 - Springer
… high-performance, thin-layer chromatography (HPTLC) using a cyanoalkyl chemically-bonded stationary phase, prepared by treating pre-coated silica with 3-cyanopropyltrichlorosilane (…
Number of citations: 3 link.springer.com
HK Lim, DR Kim, IT Hwang - Applied Biochemistry and Microbiology, 2019 - Springer
… octadecyltrichlorosilane, 1H,1H,2H,2H-perfluoroctyltriethoxysilane, 3-aminopropyltriethoxysilane, 3-mercaptopropyl triethoxysilane, chlorotrimethylsilane 3-cyanopropyltrichlorosilane or …
Number of citations: 12 link.springer.com
L Vast, O Rochez, L Azoulay, A Fonseca… - … of Nanoscience and …, 2007 - ingentaconnect.com
… MWNTs have been previously chemically functionalized with 3-cyanopropyltrichlorosilane to promote de-bundling and homogeneous dispersion of the carbon nanotubes in the …
Number of citations: 8 www.ingentaconnect.com
M Okamoto, M Ohta - Journal of Chromatography A, 1986 - Elsevier
As described previously8xg, eight dried plates of silica gel were immersed in 260 ml of a 1.92% toluene solution of 3CPTS. After standing for 72 h at room temperature, the plates were …
Number of citations: 10 www.sciencedirect.com
M Okamoto, M Noguchi - … : Journal of the Pharmaceutical Society of …, 1986 - europepmc.org
[Evaluation of 3-cyanopropyltrichlorosilane treated thin layer chromatographic plates. Application to analysis of paeoniflorin in paeony roots]. - Abstract - Europe PMC … [Evaluation …
Number of citations: 9 europepmc.org
J Bautista-Gomez, AV Forzano, JM Austin… - Langmuir, 2018 - ACS Publications
… Two different organotrichlorosilane precursors are employed in this initial demonstration: n-octyltrichlorosilane and 3-cyanopropyltrichlorosilane. The dependence of SAM deposition on …
Number of citations: 9 pubs.acs.org
U Herzog, N Schulze, K Trommer, G Roewer - Journal of organometallic …, 1997 - Elsevier
Trialkyl orthoformates in the presence of aluminium chloride represent quite useful reagents to generate silicon alkoxides from chlorosilanes. 3-Cyanopropyltrichlorosilane and 2-[(2-…
Number of citations: 25 www.sciencedirect.com
D Giri, KM Ashraf, MM Collinson… - The Journal of Physical …, 2015 - ACS Publications
… SAM gradients are prepared by vapor-phase deposition of 3-cyanopropyltrichlorosilane (CN) and octyltrichlorosilane (C8) onto silica and silicon substrates. The two-component …
Number of citations: 32 pubs.acs.org
B Nitzan, S Margel - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
… The coating of' the dispersed particles was then performed by adding 3-cyanopropyltrichlorosilane to the stirred air-tree microspheres suspension (final concentration 0.1$). The …
Number of citations: 18 onlinelibrary.wiley.com

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